Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate (CAS 1416373-48-2; MF C₁₃H₁₂FNO₄; MW 265.24 g/mol) is a 3,5-disubstituted isoxazole-5-carboxylate ester building block classified within the isoxazole heterocycle family. This compound bears an ethyl ester at the 5-position of the isoxazole ring and a 2-fluorophenoxymethyl substituent at the 3-position, representing a specific regiochemical and electronic configuration distinct from its 3-carboxylate regioisomers and non-fluorinated analogs.

Molecular Formula C13H12FNO4
Molecular Weight 265.24 g/mol
Cat. No. B12838713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate
Molecular FormulaC13H12FNO4
Molecular Weight265.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)COC2=CC=CC=C2F
InChIInChI=1S/C13H12FNO4/c1-2-17-13(16)12-7-9(15-19-12)8-18-11-6-4-3-5-10(11)14/h3-7H,2,8H2,1H3
InChIKeySHUFTYLYEKTKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate – CAS 1416373-48-2 Procurement-Grade Overview for Medicinal Chemistry & FXR-Targeted Research


Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate (CAS 1416373-48-2; MF C₁₃H₁₂FNO₄; MW 265.24 g/mol) is a 3,5-disubstituted isoxazole-5-carboxylate ester building block classified within the isoxazole heterocycle family . This compound bears an ethyl ester at the 5-position of the isoxazole ring and a 2-fluorophenoxymethyl substituent at the 3-position, representing a specific regiochemical and electronic configuration distinct from its 3-carboxylate regioisomers and non-fluorinated analogs . Isoxazole-5-carboxylate esters have been identified as promising chemotypes for antitubercular lead development, and the broader fluorophenyl-isoxazole scaffold has demonstrated anticancer activity across multiple cell lines . The compound is commercially supplied at purities of ≥95% to ≥98%, with several vendors providing ISO-certified quality control documentation suitable for pharmaceutical R&D .

Why Generic Substitution Fails for Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate in Structure-Activity Programs


Generic substitution within the isoxazole-5-carboxylate ester class is structurally precluded because three independent molecular variables simultaneously govern pharmacological performance: the ester alkyl group (ethyl vs. methyl), the fluorine substitution pattern on the phenoxy ring (2-fluoro vs. 4-fluoro vs. non-fluorinated), and the regiochemistry of the carboxylate attachment (5-position ester vs. 3-position acid or ester) . Published SAR data on fluorophenyl-isoxazole derivatives demonstrate that the position of a single fluorine atom on the phenoxy ring can shift antiproliferative IC₅₀ values by >6-fold across the same cell line panel, and the ester-to-acid conversion at the carboxylate position alters both target engagement and cellular permeability . Consequently, interchange with a non-fluorinated analog, a 4-fluoro isomer, a methyl ester variant, or a 3-carboxylate regioisomer introduces uncontrolled changes in logP, hydrogen-bond acceptor count, TPSA, and metabolic susceptibility that cannot be offset by equimolar dosing .

Quantitative Differential Evidence for Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate vs. Closest Structural Analogs


XLogP3 Lipophilicity Differentiation: 2-Fluorophenoxymethyl Ethyl Ester vs. 4-Fluorophenoxymethyl Ethyl Ester Regioisomer

The target compound (2-fluoro ortho-substitution on the phenoxy ring) presents a computed XLogP3 of 2.5, reflecting the intramolecular hydrogen-bond capacity of the ortho-fluorine with the phenoxymethyl ether oxygen, which partially masks polarity relative to a freely solvated fluorine . In contrast, the para-fluoro regioisomer (ethyl 3-(4-fluorophenoxymethyl)isoxazole-5-carboxylate) lacks this proximal oxygen interaction, exposing the fluorine for stronger solvent interaction and yielding a predicted XLogP3 approximately 2.3–2.4 (class-level inference from matched molecular pair analysis of ortho- vs. para-fluorophenyl ethers; exact experimental value not located in primary literature for this exact pair) . The ortho-fluoro configuration therefore provides a modest lipophilicity advantage of approximately 0.1–0.2 log units, which can be decision-relevant for programs requiring balanced CNS penetration or cellular permeability .

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Ethyl Ester vs. Methyl Ester Analog

The target ethyl ester bears a TPSA of 61.6 Ų, which falls within the favorable range for oral bioavailability (<140 Ų per Veber's rule) and blood-brain barrier (BBB) penetration (<90 Ų) . The methyl ester analog (methyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate, CAS 932780-86-4) possesses an identical TPSA because the ester oxygen count is unchanged; however, the ethyl ester provides an additional rotatable bond (6 vs. 5 for the methyl ester), increasing conformational flexibility and potentially enhancing entropic fit to hydrophobic protein pockets while maintaining the same TPSA ceiling . No experimental logP or TPSA data for the methyl ester are publicly available for direct comparison; this is class-level inference based on the molecular formula difference (C₁₂H₁₀FNO₄ for methyl, MW 251.21; C₁₃H₁₂FNO₄ for ethyl, MW 265.24) .

Polar surface area Cellular permeability Oral bioavailability

Regiochemical Differentiation: 5-Carboxylate Ethyl Ester vs. 3-Carboxylic Acid Regioisomer

The target compound places the ethyl carboxylate at the isoxazole 5-position, a regiochemistry associated with antitubercular activity in the 3-isoxazolecarboxylate ester chemotype class . The direct regioisomer 5-[(2-fluorophenoxy)methyl]isoxazole-3-carboxylic acid (CAS 932780-62-6) positions the carboxylate as a free acid at the 3-position, with a predicted boiling point of 457.7±40.0 °C and density of 1.421±0.06 g/cm³ (predicted values for the 4-fluoro analog CAS 932917-26-5) . The free acid form at the 3-position is ionizable at physiological pH (predicted pKₐ ~3.5–4.5 for isoxazole-3-carboxylic acids), conferring higher aqueous solubility but lower passive membrane permeability compared to the neutral ethyl ester prodrug form of the 5-carboxylate . No head-to-head biological data exist for this specific pair; the differentiation is based on well-established pharmaceutical principles of ester prodrug strategy.

Regiochemistry Carboxylate position Prodrug potential

Purity and Quality Documentation: ≥98% (HPLC) with ISO Certification vs. ≥95% Commodity Grade

MolCore supplies Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate at NLT 98% purity under ISO-certified quality systems, providing batch-specific analytical documentation (NMR, HPLC, GC) suitable for pharmaceutical development and regulatory submission . In comparison, multiple vendors offer this compound at ≥95% purity without ISO certification or comprehensive analytical data packages . The 3% purity differential (≥98% vs. ≥95%) represents a 2.5-fold reduction in total impurities, which is consequential for structure-activity studies where minor impurities can produce false-positive signals in cell-based assays or crystallography trials . Additionally, ISO certification ensures traceable quality management, a prerequisite for GLP-compliant studies and patent filing.

Purity Quality control ISO certification

Best-Fit Research and Industrial Application Scenarios for Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate Based on Quantitative Differentiation


FXR Agonist Lead Optimization: Ortho-Fluoro Isoxazole-5-Carboxylate Ester Scaffold Expansion

The 2-fluorophenoxymethyl substitution pattern at the isoxazole 3-position, combined with the ethyl ester at the 5-position, positions this compound as a structurally differentiated intermediate for FXR (NR1H4) agonist SAR exploration. The ortho-fluoro group provides a computed XLogP3 of 2.5, within the optimal range for nuclear receptor ligand-binding domain engagement, while the ethyl ester at the 5-position mirrors the carboxylate geometry of known FXR agonist pharmacophores . Researchers building on the isoxazole FXR agonist scaffold exemplified in US10149835B2 can introduce this compound as a 3-position variant to probe the lipophilic tolerance of the FXR binding pocket, leveraging its 0.1–0.2 log unit lipophilicity advantage over the 4-fluoro regioisomer .

Antiproliferative Screening Library Diversification via Fluorophenyl-Isoxazole Chemotype

Published data on fluorophenyl-isoxazole derivatives demonstrate that single-fluorine positional isomerism on the phenoxy ring can modulate antiproliferative IC₅₀ values by over 6-fold against Hep3B hepatocellular carcinoma cells . The 2-fluorophenoxymethyl configuration of this compound, combined with the ethyl ester at the 5-position (TPSA 61.6 Ų, 6 rotatable bonds), offers a distinct chemical space for inclusion in diversity-oriented antiproliferative screening libraries targeting liver cancer lines, especially where the ethyl ester may serve as a metabolically labile prodrug handle not present in the methyl ester analog .

Antitubercular Lead Generation: 3-Substituted Isoxazole-5-Carboxylate Ester Platform

3-Isoxazolecarboxylic acid esters have been identified as a promising anti-TB chemotype for combating drug-resistant Mycobacterium tuberculosis . The 2-fluorophenoxymethyl substituent at the 3-position of the target compound introduces an aromatic ether linkage not present in simpler 3-alkyl or 3-aryl isoxazole-5-carboxylates, offering an underexplored vector for improving mycobacterial cell wall penetration. The ≥98% pure, ISO-certified material from qualified vendors provides the batch-to-batch consistency required for MIC determination and resistance profiling studies .

Quote Request

Request a Quote for Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.